Perfluorohexanoic anhydride

Beschreibung

Overview of Per- and Polyfluoroalkyl Substances (PFAS) as a Class of Emerging Contaminants

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been produced and used in a multitude of consumer and industrial products since the 1950s. nih.gov This class includes thousands of compounds, with estimates ranging from 5,000 to nearly 15,000 distinct substances. mdpi.com They are characterized by a structure that includes a chain of linked carbon and fluorine atoms, which is one of the strongest chemical bonds in organic chemistry. nih.gov This bond gives PFAS unique properties, such as thermal and chemical stability and the ability to repel both water (hydrophobicity) and oil (oleophobicity). clu-in.org These characteristics have made them valuable components in applications like non-stick cookware, stain-resistant carpets and clothing, food packaging, and highly effective firefighting foams. nih.govclu-in.orgmdpi.com

Due to their extreme persistence and resistance to degradation under natural environmental conditions, PFAS are often referred to as "forever chemicals". mdpi.com Their high solubility and persistence allow them to migrate through soil and water, leading to widespread environmental contamination. mdpi.com PFAS have been detected in various environmental compartments globally, including water, air, and soil, as well as in wildlife and humans. clu-in.orgmdpi.com The widespread presence of these substances, coupled with their potential for bioaccumulation and concerns over possible adverse health impacts, has led to them being recognized as a significant class of emerging contaminants. mdpi.comnih.gov Consequently, regulatory bodies and scientific communities are focusing on understanding their sources, fate, and potential risks. mdpi.comnih.gov

Classification and Structural Characteristics of Perfluorinated Anhydrides

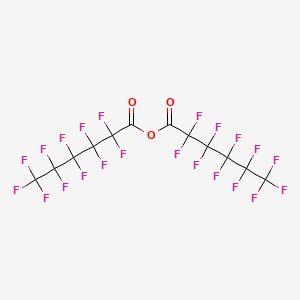

Perfluorohexanoic anhydride (B1165640) is classified within the broader group of PFAS. nih.gov Specifically, it belongs to the subgroup of perfluorinated anhydrides. An anhydride is a type of chemical compound derived from the dehydration of an acid; in this case, Perfluorohexanoic anhydride is derived from two molecules of perfluorohexanoic acid. lookchem.com Its structure features two perfluorohexyl groups attached to a central anhydride functional group (-C(O)OC(O)-).

The molecular formula for this compound is C12F22O3. achemtek.comchemicalbook.com The defining characteristic of this and other perfluorinated compounds is the replacement of all hydrogen atoms on the carbon chain with fluorine atoms, creating a fully fluorinated or perfluorinated structure. lookchem.com This high degree of fluorination is responsible for the compound's unique chemical properties, including its notable chemical resistance and thermal stability. lookchem.com

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | lookchem.comachemtek.com |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | nih.govachemtek.com |

| CAS Number | 308-13-4 | achemtek.comchemfish.com |

| Molecular Formula | C12F22O3 | achemtek.comchemicalbook.com |

Significance of this compound as a Precursor and Reactive Intermediate

This compound is a synthetic chemical compound recognized for its role as a highly reactive intermediate in the synthesis of other fluorinated compounds. lookchem.comontosight.ai Its utility stems from the anhydride functional group, which makes it an effective acylating agent in laboratory settings for reactions involving alcohols and amino acids. industrialchemicals.gov.au The reactivity of anhydrides like perfluoropentanoic anhydride, a close structural relative, is well-documented, highlighting their role in chemical synthesis. nih.gov

The compound serves as a building block or precursor for creating more complex fluorinated molecules. lookchem.comcore.ac.uk The introduction of perfluoroalkyl chains can significantly alter the properties of organic molecules, imparting characteristics such as enhanced stability, lipophilicity, and unique biological activity, which is why their synthesis is of great interest in fields like materials science and agrochemicals. researchgate.net Fluorinated carboxylic anhydrides, as a class, are used as user-friendly sources of fluoroalkyl groups in various chemical reactions. researchgate.net Specifically, the U.S. Environmental Protection Agency (EPA) has identified this compound as a known hydrolysis precursor to perfluorohexanoic acid (PFHxA), meaning it is expected to convert to the acid in the presence of water. federalregister.gov This role as a direct precursor is critical in the context of environmental studies, as the degradation of such precursors can contribute to the environmental load of more stable and frequently monitored PFAS like PFHxA. industrialchemicals.gov.au

Research Gaps and Future Directions in this compound Studies

While research into prominent PFAS like PFOA and PFOS is extensive, significant knowledge gaps persist for a vast number of other PFAS, including precursors and replacement chemicals. mdpi.com this compound falls into this less-studied category. A key area for future research is the comprehensive understanding of its environmental fate, transport, and transformation pathways. Although it is known to be a precursor to PFHxA, the kinetics and conditions of this transformation in various environmental compartments are not fully characterized. federalregister.govindustrialchemicals.gov.au

The Biden administration's PFAS report highlights the need to address data gaps for the broader class of chemicals, focusing on areas like sources, exposure pathways, and toxicity. archives.gov For many PFAS, including precursors, there is limited or no toxicity data available, which complicates risk assessment. mdpi.comepa.gov Future studies should aim to generate robust data on such compounds to better understand their life cycle and potential for human exposure. nih.gov Research is needed to develop and refine analytical methods to detect and measure a wider array of PFAS, including reactive intermediates like anhydrides, in environmental samples. epa.gov Addressing these research gaps is essential for developing a more complete picture of the environmental and potential health implications of the entire class of PFAS chemicals and for informing effective management and regulatory strategies. archives.gov

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F22O3/c13-3(14,5(17,18)7(21,22)9(25,26)11(29,30)31)1(35)37-2(36)4(15,16)6(19,20)8(23,24)10(27,28)12(32,33)34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOIEMQQRPMRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897015 | |

| Record name | Perfluorohexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-13-4 | |

| Record name | Perfluorohexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Perfluorohexanoic Anhydride

Historical and Contemporary Methods for Carboxylic Anhydride (B1165640) Synthesis

The synthesis of carboxylic anhydrides, including their perfluorinated analogs, has evolved over time, with several key methods being developed and refined.

Dehydration Coupling Reactions of Perfluorocarboxylic Acids

One of the fundamental approaches to synthesizing anhydrides is the dehydration of the corresponding carboxylic acids. salempress.com For perfluorocarboxylic acids, this typically requires the use of potent dehydrating agents due to the increased stability of the starting materials. Reagents such as phosphorus pentoxide (P₂O₅) can be employed to facilitate the removal of a water molecule from two equivalents of the perfluorocarboxylic acid, yielding the anhydride. salempress.comresearchgate.net However, the harsh conditions sometimes required can limit the applicability of this method. researchgate.net

Reactions Involving Acyl Halides (e.g., Perfluorohexanoyl Chloride) with Carboxylic Acids

A more common and generally milder method for preparing acid anhydrides involves the reaction of an acyl chloride with a carboxylic acid or its corresponding carboxylate salt. crunchchemistry.co.ukyoutube.comlibretexts.org In the context of perfluorohexanoic anhydride, this would involve the reaction of perfluorohexanoyl chloride with perfluorohexanoic acid or a salt thereof. crunchchemistry.co.ukbyjus.com The high reactivity of the acyl chloride facilitates the nucleophilic attack by the carboxylic acid's oxygen, leading to the formation of the anhydride and hydrogen chloride as a byproduct. youtube.com This method is often preferred due to its efficiency and the relatively mild reaction conditions required. crunchchemistry.co.uk

The general mechanism for this reaction is a nucleophilic acyl substitution. crunchchemistry.co.uk The oxygen atom from the carboxylic acid's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group, and subsequent deprotonation of the intermediate to form the stable anhydride. youtube.com

Catalytic Approaches for Anhydride Formation

Modern synthetic chemistry has seen the emergence of various catalytic systems to promote the formation of carboxylic anhydrides under milder conditions. While specific catalytic methods for this compound are not extensively detailed in the provided search results, general catalytic approaches for anhydride synthesis are well-established. For instance, copper-catalyzed reactions have been developed for various transformations involving perfluorocarboxylic anhydrides, suggesting their potential role in synthesis as well. acs.orgbohrium.com These catalytic methods often offer advantages in terms of efficiency, selectivity, and reduced waste generation compared to stoichiometric reagents. researchgate.net

Production Processes and Industrial Applications of Perfluorocarboxylic Acid Anhydrides

Perfluorocarboxylic acid anhydrides, including this compound, play a crucial role as intermediates and reagents in several industrial processes.

Role of Anhydrides in Fluoropolymer Manufacturing

Perfluorinated compounds, in general, are integral to the production of fluoropolymers. nih.govwikipedia.orgoup.com While the direct role of this compound in large-scale fluoropolymer manufacturing is not explicitly detailed in the search results, anhydrides of perfluorocarboxylic acids are used in this industry. nih.govontosight.ai They can serve as reactive intermediates in the synthesis of fluorinated monomers or as agents to modify the properties of the resulting polymers. The high reactivity of the anhydride group allows for its incorporation into polymer chains or its use in post-polymerization modification reactions. ontosight.ai

Metathesis Reactions in Perfluorocarboxylic Acid Production Utilizing Anhydrides

A notable application of anhydrides is in the production of perfluorocarboxylic acids themselves through metathesis reactions. google.com A process has been described where a perfluorocarboxylic acid fluoride (B91410) reacts with an alkanoic acid in the presence of an acid anhydride. google.com The anhydride serves a dual purpose: it enhances the desired metathesis reaction to produce the perfluorocarboxylic acid and also reacts with impurities, simplifying the purification of the final product. google.com This highlights a unique application where an anhydride facilitates the synthesis of its corresponding acid's precursor.

Emerging Synthetic Methodologies for Fluorinated Anhydrides

Recent advancements in synthetic chemistry have focused on developing milder and more efficient ways to utilize fluorinated anhydrides as sources of valuable reactive intermediates. These emerging methodologies aim to enhance synthetic efficiency and expand the accessible chemical space for fluorinated molecules, often aligning with the principles of sustainable chemistry. acs.org

A prominent strategy is the use of photoredox catalysis , which employs visible light to initiate chemical transformations under mild conditions. acs.orgmdpi.com This approach has proven effective for activating robust and inexpensive feedstocks like trifluoroacetic anhydride (TFAA). mdpi.com In this process, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the anhydride or a complex derived from it. ccspublishing.org.cnacs.org This generates a perfluoroalkyl radical, such as the trifluoromethyl radical (•CF₃), which can then participate in a wide range of reactions, including additions to alkenes and arenes. acs.orgmdpi.com These photoredox methods are noted for their operational simplicity, high functional group tolerance, and scalability, enabling the synthesis of diverse compounds like trifluoromethylated ketones, esters, and γ-lactones. acs.org The principles demonstrated with TFAA are broadly applicable to other perfluoroalkyl anhydrides, offering a sustainable pathway for generating perfluoroalkyl radicals.

Transition metal catalysis represents another key area of development. Copper(I)-catalyzed reactions, in particular, have been instrumental in activating perfluoroalkyl anhydrides. ccspublishing.org.cnrsc.org In these systems, the anhydride is first converted in situ to a bis(perfluoroalkanoyl) peroxide using an oxidant like urea-hydrogen peroxide. rsc.orgresearchgate.net The copper(I) catalyst then facilitates the decomposition of this peroxide intermediate through a single-electron transfer process, generating a perfluoroalkyl radical and a copper(II) species. ccspublishing.org.cnrsc.org This method has been successfully applied to the perfluoroalkylation of unactivated alkenes. ccspublishing.org.cn The strategic use of ligands, such as bipyridine, can stabilize key copper intermediates, enabling novel transformations like the 1,2-bis-perfluoroalkylation of alkenes and alkynes. rsc.org These catalytic approaches provide powerful tools for C-C bond formation and the construction of complex fluorinated molecules from readily available anhydrides. rsc.orgresearchgate.net

Table 2: Emerging Methodologies for Activating Fluorinated Anhydrides

| Methodology | Anhydride Type | Key Principle | Generated Species | Key Application | Reference |

|---|---|---|---|---|---|

| Photoredox Catalysis | Trifluoroacetic Anhydride (TFAA) and analogs | Visible-light-induced single-electron transfer (SET) | Perfluoroalkyl Radicals (e.g., •CF₃) | Trifluoromethylation of alkenes and arenes | acs.orgmdpi.com |

| Transition Metal Catalysis | Perfluoroalkyl Anhydrides (e.g., (C₂F₅CO)₂O, (n-C₃F₇CO)₂O) | Cu(I)-catalyzed decomposition of in situ formed diacyl peroxides | Perfluoroalkyl Radicals (•RF) | Perfluoroalkylation of unactivated alkenes | ccspublishing.org.cnrsc.org |

| Ligand-Modulated Copper Catalysis | Perfluorocarboxylic Anhydrides | Stabilization of RF-Cu(II) intermediates using bipyridyl ligands | Perfluoroalkylcopper intermediates | 1,2-bis-perfluoroalkylation of alkenes/alkynes | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Perfluorohexanoic Anhydride

Hydrolytic Stability and Kinetics of Perfluorohexanoic Anhydride (B1165640)

Perfluorohexanoic anhydride, like other carboxylic anhydrides, is susceptible to hydrolysis. This reaction involves the cleavage of an acyl-oxygen bond by water, serving as a nucleophile. The high electrophilicity of the carbonyl carbons, intensified by the electron-withdrawing nature of the perfluoroalkyl chains, renders the molecule reactive towards nucleophilic attack. While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, the general mechanism for anhydride hydrolysis is well-established. The process is typically facile, even in neutral water, and can be catalyzed by acids or bases. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield two molecules of the corresponding carboxylic acid.

In aqueous environments, the hydrolysis of this compound directly results in the formation of two equivalents of perfluorohexanoic acid (PFHxA).

(C₅F₁₁CO)₂O + H₂O → 2 C₅F₁₁COOH

PFHxA is a strong acid due to the powerful inductive effect of the fluorine atoms, which stabilizes the carboxylate anion. Consequently, in aqueous solutions at typical environmental pH levels, the newly formed PFHxA will readily dissociate, releasing a proton (H⁺) and forming the perfluorohexanoate anion (C₅F₁₁COO⁻). This rapid dissociation effectively drives the hydrolysis reaction to completion, making the anhydride unstable in the presence of water. Concerns about PFHxA and other per- and polyfluoroalkyl substances (PFAS) stem from their resistance to further environmental degradation, leading to their persistence. nih.gov

Nucleophilic Acyl Substitution Reactions of Perfluorinated Anhydrides

Perfluorinated anhydrides are potent acylating agents, readily undergoing nucleophilic acyl substitution. This class of reaction involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of a perfluorohexanoate ion as a stable leaving group.

Reactions with Alcohols: this compound reacts with alcohols to produce one molecule of a perfluorohexanoic ester and one molecule of perfluorohexanoic acid. libretexts.orgchemguide.co.uk The alcohol acts as the nucleophile in this acylation reaction. organic-chemistry.org This reaction is a common and efficient method for the synthesis of perfluorinated esters. libretexts.org

(C₅F₁₁CO)₂O + R'OH → C₅F₁₁COOR' + C₅F₁₁COOH

Reactions with Amines: The reaction with primary or secondary amines is typically rapid and yields a perfluorohexanoic amide and a carboxylate salt. libretexts.org Two equivalents of the amine are generally required; the first acts as the nucleophile, and the second acts as a base to neutralize the perfluorohexanoic acid byproduct, forming a stable ammonium (B1175870) salt. chemguide.co.uk

(C₅F₁₁CO)₂O + 2 R'NH₂ → C₅F₁₁CONHR' + [R'NH₃]⁺[C₅F₁₁COO]⁻

Reactions with Carboxylic Acids: While anhydrides can be formed from the reaction of an acid chloride with a carboxylate, the reaction of an anhydride with a different carboxylic acid can lead to an equilibrium mixture of anhydrides, a process known as anhydride exchange.

Atmospheric Reaction Pathways and Intermediates

While not directly emitted in large quantities, this compound can be formed in the atmosphere as an intermediate in the degradation of other perfluorinated compounds. Its subsequent reactions are part of a cycle that can regenerate perfluorocarboxylic acids (PFCAs).

The primary atmospheric formation route for perfluorinated anhydrides is believed to be the gas-phase reaction of perfluorocarboxylic acids with hydroxyl (OH) radicals. nih.govacs.org This reaction is a potential atmospheric fate for PFCAs, although it is considered a minor pathway compared to deposition. researchgate.net The estimated atmospheric lifetime of PFCAs with more than one carbon with respect to their reaction with OH radicals is approximately 130 days. researchgate.net

The reaction of perfluorocarboxylic acids with Criegee intermediates (carbonyl oxides) is another significant atmospheric process. nih.govacs.orgosti.gov These reactions are very rapid. nih.govacs.org For example, the reaction between perfluorooctanoic acid (a longer-chain analogue of PFHxA) and the simplest Criegee intermediate, CH₂OO, has a measured rate coefficient that suggests it can be a major atmospheric removal pathway for PFCAs. nih.govacs.org However, this reaction does not directly involve the anhydride but leads to the formation of ester products. nih.govacs.org

| Reactant | Intermediate | Rate Coefficient (cm³ s⁻¹) |

| Perfluorooctanoic Acid | CH₂OO (Criegee Intermediate) | (4.9 ± 0.8) × 10⁻¹⁰ |

Table 1: Rate coefficient for the reaction of Perfluorooctanoic Acid with the Criegee intermediate CH₂OO. This reaction is analogous to what would be expected for Perfluorohexanoic Acid. Data from Taatjes et al., 2018. nih.govacs.org

The atmospheric degradation of certain perfluorinated precursors can lead to the formation of perfluoroacyl peroxy radicals, which are key intermediates in the formation of PFCAs. researcher.lifenih.gov As mentioned, the reaction of PFCAs with OH radicals can form the corresponding anhydride in the gas phase. nih.govacs.org This this compound is not stable in the presence of atmospheric water vapor and is expected to undergo hydrolysis, regenerating two molecules of perfluorohexanoic acid. nih.govacs.org

Similarly, the ester products formed from the reaction of PFCAs with Criegee intermediates are not a permanent sink for these compounds. mdpi.com The atmospheric fates of these ester products are expected to largely regenerate the initial perfluorocarboxylic acid. nih.govacs.org This can occur through condensed-phase hydrolysis (e.g., in cloud water) or potentially through further gas-phase reactions. nih.govacs.orgmdpi.com Therefore, the formation of this compound and its related esters in the atmosphere is primarily considered part of a cycle that leads back to the highly persistent perfluorohexanoic acid. nih.govacs.org

Environmental Occurrence, Fate, and Transport of Perfluorohexanoic Acid Pfhxa Derived from Its Anhydride

Environmental Distribution in Aquatic Systems (Surface Water, Groundwater, Drinking Water)

PFHxA is frequently detected in various water systems globally, although often at low concentrations in areas without direct point-source contamination. researchgate.net Its high water solubility contributes to its presence in surface water, groundwater, and subsequently, drinking water. nih.gov

Studies have documented the presence of PFHxA across different aquatic environments. In the United States, a 2019 study of groundwater sources for drinking water in the eastern region found that PFHxA was among the most commonly detected per- and polyfluoroalkyl substances (PFAS). acs.orgnih.gov The study detected at least one PFAS in 60% of public-supply wells and 20% of domestic wells. acs.orgnih.gov The United States Environmental Protection Agency's (EPA) Third Unregulated Contaminant Monitoring Rule (UCMR3) program also monitored its presence, finding that average total PFAS concentrations were generally higher in groundwater than in surface water. nih.gov

Internationally, PFHxA has been identified in groundwater near fluorochemical plants and municipal landfills. researchgate.net For instance, concentrations in groundwater near a fluorochemical facility in China ranged from 0.01 to 0.58 µg/L. researchgate.net In the Atlantic Ocean, PFHxA was detected in 64% of surface water samples, with concentrations decreasing with depth at higher latitudes. acs.org It is considered a major global sink for such persistent compounds. nih.gov In some regions, specific drinking water standards have been established; for example, Michigan set a maximum contaminant level (MCL) of 400 parts per billion (ppb), equivalent to 400,000 ng/L, for PFHxA. wikipedia.org

| Water Source | Location | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Groundwater | Near Fluorochemical Plant, China | 10 - 580 | researchgate.net |

| Groundwater | Contaminated by Landfills, Australia | 2 - 46 | researchgate.net |

| Drinking Water | Michigan, USA (MCL) | Up to 400,000 | wikipedia.org |

| Groundwater | General Studies | Up to 120,000 | researchgate.net |

| Atlantic Ocean | Surface Water | Variable, detected in 64% of samples | acs.org |

Occurrence in Soil, Sediment, and Atmospheric Compartments

PFHxA is also found in terrestrial and atmospheric environments. Its distribution in these compartments is influenced by its chemical properties and environmental conditions.

Soil and Sediment: PFAS, including PFHxA, contaminate soil and sediment through pathways like atmospheric deposition and the application of biosolids. bohrium.comresearchgate.net PFHxA's mobility in soil is relatively high compared to longer-chain PFCAs due to its lower organic carbon-water (B12546825) partition coefficient, which increases its potential to leach into groundwater. frontiersin.org In lake sediments, PFHxA has been detected along with other PFAS, with its concentration showing a positive correlation with the presence of lead and arsenic in the sediment. mdpi.com In a study of the Pensacola Bay System, perfluorobutanoic acid (PFBA) was found in every sediment sample, while other short-chain PFCAs were also present. nih.gov The sorption of PFAS to soil and sediments is governed by factors like electrostatic interactions, the organic content of the soil, and hydrophobic interactions. bohrium.comresearchgate.net

Atmospheric Compartments: Volatile and semi-volatile precursor compounds can be transported in the atmosphere and subsequently degrade to form PFHxA. nih.gov PFHxA itself can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. mdpi.com Studies in China found that PFHxA was the second most dominant PFAA in the atmosphere after perfluorooctanoic acid (PFOA). copernicus.org Research in the Czech Republic also found that short-chain PFCAs like PFHxA are distributed in both gaseous and particulate phases. mdpi.com Total atmospheric concentrations of 13 PFAAs in China ranged from 6.19 to 292.57 pg/m³, with PFHxA being a significant contributor. copernicus.org

Long-Range Environmental Transport Mechanisms

The widespread detection of PFHxA, even in remote regions like the Arctic, is evidence of its capacity for long-range environmental transport. nih.govresearchgate.netnih.gov This transport occurs through two primary pathways: atmospheric transport and ocean currents. researchgate.netresearchgate.net

Volatile precursors are particularly susceptible to long-distance atmospheric transport. mdpi.com Once in the atmosphere, they can travel globally before degrading and being deposited in areas far from their original source through wet or dry deposition. nih.govmdpi.com Ocean currents also serve as a significant, albeit slower, transport mechanism, moving dissolved PFAS from industrialized areas to remote marine environments over extended periods. researchgate.net Studies investigating PFAS in the Atlantic Ocean and Arctic have identified PFHxA as one of the most frequently detected compounds, confirming its transport to these distant ecosystems. nih.govresearchgate.net The presence of PFHxA in Arctic meltwater highlights its mobility in cold environments. researchgate.net

Transformation and Degradation Pathways of Polyfluorinated Precursors to Perfluorohexanoic Acid

PFHxA is often a terminal degradation product of various polyfluorinated precursor compounds. wikipedia.org These precursors are used in a wide range of industrial and commercial products and can be released into the environment, where they undergo transformation. nih.gov

The transformation of these precursors can occur through both biotic and abiotic processes. nih.govresearchgate.net For example, fluorotelomer alcohols (FTOHs), a major class of precursors, can biodegrade under aerobic conditions to form PFCAs. nih.gov The 6:2 FTOH, for instance, degrades to form perfluoropentanoic acid (PFPeA) and, to a lesser extent, PFHxA. nih.gov Other precursors, such as sulfonamides, can also transform into PFCAs. battelle.org Chemical oxidation processes, such as those involving hydroxyl radicals, can also convert precursors into PFHxA. battelle.org Studies have shown that during some water treatment processes, the concentration of short-chain PFCAs like PFHxA can increase, which is attributed to the degradation of larger precursor molecules. researchgate.net The degradation of longer-chain PFCAs like PFOA can also proceed through a chain-shortening mechanism, generating PFHxA as an intermediate product. gdut.edu.cnnih.gov

Persistence and Mobility of Perfluorohexanoic Acid in Various Environmental Media

The persistence of PFHxA in the environment is a direct result of the strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. nih.govrsc.org This bond makes PFHxA highly resistant to chemical, thermal, and biological degradation. nih.govresearchgate.net Consequently, it persists in the environment for long periods. nih.gov

PFHxA is characterized by high mobility in environmental systems, particularly in water and soil. nih.govfrontiersin.org Its relatively short carbon chain length and high water solubility contribute to its mobility. nih.govfrontiersin.org Compared to long-chain PFCAs like PFOA, PFHxA has a lower tendency to sorb to soil and sediment, which enhances its ability to migrate through the soil profile and contaminate groundwater. frontiersin.org This high mobility facilitates its long-range transport via water and atmospheric currents, leading to its ubiquitous distribution across the globe, from industrialized regions to remote polar areas. nih.govnih.goveuropa.eu

Biological Interactions and Toxicokinetics of Perfluorohexanoic Acid Pfhxa

Absorption and Distribution in Organisms

Studies in animal models indicate that perfluorohexanoic acid is readily absorbed following oral and inhalation exposure, while absorption through the skin is considered negligible. researchgate.net Research involving rats and mice has demonstrated that the oral absorption of PFHxA is both rapid and complete. researchgate.net For instance, after oral administration in both male and female CD-1 mice and Sprague-Dawley rats, 100% of the administered dose of radio-labeled PFHxA was recovered in the urine within 24 hours, indicating complete absorption. researchgate.net

Once absorbed, PFAS compounds with a high affinity for proteins like serum albumin and fatty-acid-binding proteins are distributed throughout the body, with tissue distribution being dependent on the specific compound. nih.gov For shorter-chain PFAS such as PFHxA, there is evidence of wider distribution within organisms, including uptake into plants. integral-corp.comresearchgate.net In plants, shorter-chain perfluoroalkyl acids (PFAAs) like PFHxA tend to undergo a wider distribution and have been found in edible foliage, whereas longer-chain compounds are more likely to be retained in the roots. integral-corp.comresearchgate.net

Elimination Kinetics and Half-Life Determination in Mammalian Systems (e.g., Human and Rodent Studies)

Compared to long-chain PFAS, PFHxA is cleared relatively rapidly from the body. nih.gov The elimination half-life of PFHxA has been determined in various mammalian species. In a study of highly exposed professional ski wax technicians, the apparent elimination half-life in humans was found to have a geometric mean of 32 days, with a range of 14 to 49 days. nih.gov

Elimination kinetics vary across different species. Studies have shown that the half-lives of PFHxA in mice, rats, monkeys, and humans are proportional to body weight, suggesting similar mechanisms of distribution and elimination among these mammalian species. nih.gov This consistency allows for the results from animal models to be used in assessing human health risks. nih.gov

| Species | Sex | Half-Life | Source |

|---|---|---|---|

| Human | Mixed | 14 - 49 days (Geometric Mean: 32 days) | nih.gov |

| Mouse (CD-1) | Male | 6.7 hours | nih.gov |

| Mouse (CD-1) | Female | 2.8 hours | nih.gov |

| Rat (Sprague-Dawley) | Male | 1.6 hours | researchgate.net |

| Rat (Sprague-Dawley) | Female | 0.6 hours | researchgate.net |

Protein Binding and Molecular Interactions

The interaction of PFAS with proteins is a key aspect of their toxicokinetics, influencing their distribution and retention in the body. nih.gov Human serum albumin (hSA) and human liver fatty acid-binding protein (hL-FABP) are two important proteins in this context. nih.govnih.gov

Research has shown that the binding affinity of perfluoroalkyl acids to hL-FABP increases with the length of their carbon chain. nih.govresearchgate.net Isothermal titration calorimetry measurements revealed that while longer-chain compounds like PFOA and PFNA showed moderate affinity for hL-FABP, PFHxA showed no binding. nih.govresearchgate.net The interaction is primarily driven by electrostatic attraction and hydrogen bonding. nih.govresearchgate.net Similarly, studies on the interaction with peroxisome proliferator-activated receptors (PPARs) have found that PFHxA can bind to PPAR-α. mdpi.com

Bioaccumulation Potential in Aquatic and Terrestrial Biota

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be eliminated. For PFAS, bioaccumulation potential is generally linked to the length of the perfluorinated carbon chain, with long-chain compounds having a higher potential to bioaccumulate than short-chain ones. mdpi.com

PFHxA is not considered to be bioaccumulative and does not appear to biomagnify in higher trophic levels of the food chain. integral-corp.comresearchgate.net Bioconcentration factors (BCF) and bioaccumulation factors (BAF) for PFHxA are consistently low. integral-corp.com A substance is generally considered bioaccumulative if its BCF or BAF in aquatic species is greater than 2000. mdpi.com

| Metric | Value | Organism/System | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | < 500 L/kg | General | integral-corp.com |

| Bioaccumulation Factor (BAF) | < 500 L/kg | General | integral-corp.com |

In aquatic ecosystems, ionic PFAAs with short carbon chains are highly water-soluble, while longer-chain compounds tend to partition into sediment and biota. nih.gov In terrestrial systems, shorter-chain PFAAs like PFHxA show a greater tendency for wider distribution, including uptake into the foliage of plants. integral-corp.com

Ecotoxicological Assessment of Perfluorohexanoic Acid Pfhxa

Acute and Chronic Effects on Aquatic Organisms

PFHxA demonstrates varying levels of toxicity to aquatic life, with effects observed in microorganisms, invertebrates, and fish. In freshwater microbial communities, high concentrations of PFHxA (10 mg/L) have been shown to alter the community structure, though the diversity of microbes was not significantly affected. frontiersin.orgresearchgate.net At these concentrations, a decrease in microbial biovolume was also noted. researchgate.net

In fish, PFHxA exposure is linked to a range of sublethal effects. A computational analysis suggested that PFHxA can disrupt the endocrine and nervous systems and is associated with changes in the weight of the liver and kidneys. nih.gov Exposure in zebrafish (Danio rerio) has been observed to result in a distinct hyperactivity signature. frontiersin.org

Impacts on Terrestrial Ecosystems and Soil Organisms

PFHxA is detected in terrestrial environments, including soils and agricultural crops, where it can accumulate. epa.gov The impact of PFAS on soil health is an area of growing research. While specific data on PFHxA is less extensive than for legacy compounds like PFOA and perfluorooctane (B1214571) sulfonate (PFOS), studies on these related substances provide insight into the potential effects on soil organisms.

Earthworms, which are crucial for soil health, are also susceptible to PFAS. Studies on PFOA and PFOS have shown that these chemicals can cause acute toxicity and induce sublethal effects, such as avoidance behavior and changes in enzyme activities. nih.gov Given that earthworms are at the base of many terrestrial food chains, the bioaccumulation of PFAS like PFHxA is a significant concern for potential trophic transfer to predators such as birds, moles, and frogs. nih.gov

Oxidative Stress and Antioxidant Defense System Responses in Invertebrates

Exposure to various PFAS compounds is known to induce oxidative stress in invertebrates, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. mdpi.com This imbalance can lead to cellular damage, including lipid peroxidation and DNA damage. encyclopedia.pub

While specific studies focusing solely on PFHxA's induction of oxidative stress in invertebrates are limited, the mechanisms are well-documented for other PFAS. In organisms like earthworms and aquatic invertebrates, exposure to PFOA and PFOS leads to measurable changes in the antioxidant defense system. nih.govmdpi.com

Key biomarkers of these effects include:

Antioxidant Enzymes: Changes in the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx) are common responses. mdpi.comencyclopedia.pub Initially, the activity of these enzymes may increase to counteract the ROS, but prolonged or high-level exposure can lead to their inhibition. nih.gov

Glutathione (GSH): Levels of this crucial non-enzymatic antioxidant often decrease as it is consumed in the process of neutralizing harmful compounds. mdpi.com

Lipid Peroxidation: An increase in byproducts like malondialdehyde (MDA) indicates that oxidative stress is causing damage to cellular membranes. mdpi.comencyclopedia.pub

These responses demonstrate a clear mechanistic pathway by which PFAS can exert toxicity at a cellular level in invertebrates. mdpi.com

Comparative Ecotoxicity with Other Short- and Long-Chain PFAS

The ecotoxicity of PFHxA is often evaluated in comparison to both the long-chain PFAS it was designed to replace and other short-chain alternatives. Generally, the toxicity of perfluoroalkyl carboxylic acids (PFCAs) is related to the length of their carbon backbone, with long-chain compounds often demonstrating greater toxicity and bioaccumulation potential.

Studies consistently show that PFHxA is less toxic to many aquatic organisms than its long-chain counterpart, PFOA. For instance, PFOA exhibits more potent toxicity toward freshwater microbial communities, causing significant structural changes and inhibiting growth at much lower concentrations than PFHxA. frontiersin.orgresearchgate.net Similarly, in the invertebrate Daphnia magna, the acute toxicity of PFOA is significantly higher than that of PFHxA. researchgate.net When comparing PFHxA to another C6 compound, perfluorohexanesulfonic acid (PFHxS), molecular docking studies revealed that PFHxS has a stronger affinity for interacting with the estrogen and androgen receptors of fish, suggesting a higher potential for endocrine disruption. nih.gov

However, the distinction is not always straightforward. Short-chain PFAS, including PFHxA, are typically more mobile in soil and aquatic environments due to their lower tendency to adsorb to sediment and organic matter. frontiersin.org This increased mobility can lead to wider contamination of groundwater and surface waters. frontiersin.org While often less toxic on a concentration basis, their persistence and mobility present a different, more widespread environmental challenge compared to the more localized, bioaccumulative threat of long-chain PFAS. frontiersin.org

Human Health Toxicological Assessment of Perfluorohexanoic Acid Pfhxa

Exposure Pathways in the General Population (e.g., Ingestion of Water and Food, Inhalation, Dermal Contact)

Human exposure to PFHxA can occur through several pathways, with ingestion being the primary route for the general population. nih.gov

Ingestion of Water and Food: Contaminated drinking water has been identified as a significant source of exposure for populations living near industrial sites or other contaminated areas. epa.govnih.gov PFHxA has been detected in surface water, groundwater, and drinking water. epa.gov Food is also a major exposure pathway. nih.govnih.gov The compound can accumulate in agricultural crops and has been found in various food products. epa.gov Consumption of contaminated seafood and red meat, in particular, can contribute to PFHxA intake. nih.gov

Inhalation: Inhalation of PFHxA is generally considered a less significant exposure route for the general public compared to ingestion. nih.govcdc.gov However, it can occur through breathing in contaminated indoor or outdoor air and household dust. epa.govnih.gov PFHxA is a degradation product of C6 fluorotelomer acrylate (B77674) polymers, and as these products are used and generate waste, the environmental presence of PFHxA is expected to increase. daikinchemicals.comnih.gov

Dermal Contact: Dermal absorption of PFHxA is thought to be limited and is not considered a significant exposure pathway for the general population. cdc.gov However, contact with consumer products containing PFHxA or its precursors, such as textiles, carpets, and personal care products, represents a potential, albeit minor, route of exposure. nih.govepa.gov

Systemic Toxicity Profiles (e.g., Liver, Kidney, Immune System)

Animal studies have identified the liver and kidneys as target organs for PFHxA toxicity. cswab.org Epidemiological studies in humans are more limited in drawing direct causal links. natlawreview.com

Liver: In animal studies, exposure to PFHxA has been associated with liver effects. A 90-day study in rats found increases in liver weight and the presence of liver lesions following exposure. cswab.org Other studies in laboratory animals noted significant changes in liver parameters, indicating potential damage to liver function. cswab.org

Kidney: The kidneys are also a key target for PFHxA-related effects. nih.gov A two-year industry-sponsored study on rats identified kidney degeneration as one of the most sensitive effects of PFHxA exposure. cswab.org Histologic changes in the kidneys were observed in female rats at high doses in a chronic 104-week study. daikinchemicals.comnih.gov Human studies have associated exposure to some legacy PFAS with diminished kidney function, though the evidence for PFHxA specifically is less developed. nih.gov

Immune System: There is evidence suggesting that various PFAS compounds can impact the immune system. researchgate.nettandfonline.com For PFHxA, studies in laboratory animals have reported effects such as decreased thymus weight at very high dose levels. health.state.mn.us Epidemiological research has also reported an association between PFHxA and thyroid microsomal antibody (TMAb) levels. health.state.mn.us

Carcinogenicity and Tumorigenic Potential

Based on available evidence from animal studies, PFHxA is not considered to be carcinogenic. nih.gov A comprehensive 104-week chronic toxicity and carcinogenicity study was conducted on Sprague-Dawley rats. daikinchemicals.comnih.gov In this study, male rats were administered doses of 0, 2.5, 15, and 100 mg/kg/day, while female rats received 5, 30, and 200 mg/kg/day. daikinchemicals.comnih.gov The results showed no evidence that PFHxA was tumorigenic in either male or female rats at any of the tested dosage levels. daikinchemicals.comnih.gov

Developmental and Reproductive Toxicity

Exposure to PFHxA has been linked to developmental and reproductive effects in animal models. cswab.orgucdavis.edu These chemicals can cross the placenta, leading to direct prenatal exposure to a developing fetus. ewg.org

In a study where pregnant mice were exposed to PFHxA, toxic effects resulted in a higher number of stillborn offspring and more offspring dying shortly after birth. cswab.org The U.S. EPA's toxicological review identified decreased offspring body weight in neonatal rats as a critical developmental effect. epa.gov This finding, from a study where pregnant rats were dosed before cohabitation and through gestation and lactation, formed the basis for the EPA's reference dose calculation. epa.gov

Risk Characterization and Derivation of Health-Based Reference Doses

Risk characterization for PFHxA involves using toxicological data to derive health-based guidance values, such as a Reference Dose (RfD), which is an estimate of a daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. natlawreview.com

The U.S. EPA has established a chronic oral RfD for PFHxA. The derivation was based on the developmental effect of decreased offspring body weight in neonatal rats. epa.gov The point of departure (POD) from the critical study was adjusted to a human equivalent dose (PODHED) of 0.048 mg/kg-day. epa.gov By applying a composite uncertainty factor of 100 (to account for interspecies and intraspecies differences and database deficiencies), the EPA derived a final RfD of 5 x 10⁻⁴ mg/kg-day (or 0.0005 mg/kg-day). natlawreview.comepa.gov

Another analysis, using benchmark dose modeling of renal papillary necrosis from a chronic rat bioassay, calculated a chronic oral RfD for PFHxA of 0.25 mg/kg-day. nih.gov This value was used to derive a drinking water lifetime health advisory of 1400 µg/L. researchgate.net

The Minnesota Department of Health (MDH) derived a short-term and chronic non-cancer Health Risk Limit (nHRL) for drinking water of 0.2 µg/L. health.state.mn.us This was based on a reference dose of 0.00015 mg/kg-day, with the critical effect being decreased total T4 thyroid hormone levels observed in short-term studies in adult laboratory animals. health.state.mn.ushealth.state.mn.us

| Organization/Author | Reference Dose (RfD) / Tolerable Intake | Basis / Critical Effect | Source |

| U.S. EPA | 0.0005 mg/kg-day (chronic RfD) | Decreased offspring body weight in neonatal rats | natlawreview.comepa.gov |

| Luz et al. (2019) | 0.25 mg/kg-day (chronic RfD) | Renal papillary necrosis in chronically exposed female rats | nih.govresearchgate.net |

| Minnesota DOH | 0.00015 mg/kg-day (chronic RfD) | Decreased total T4 thyroid hormone levels | health.state.mn.us |

Biomonitoring Studies of Perfluorohexanoic Acid in Human Populations

Biomonitoring studies measure the levels of chemicals in human tissues and fluids, such as blood or urine, to assess population exposure. researchgate.net Human biomonitoring surveys indicate that PFHxA is detected less frequently and at lower concentrations in human serum and urine compared to legacy PFAS like PFOA and PFOS. researchgate.net

The National Health and Nutrition Examination Survey (NHANES), conducted by the U.S. Centers for Disease Control and Prevention (CDC), has tracked PFAS levels in the U.S. population. nih.gov While data show declining blood levels for legacy compounds like PFOA, PFOS, and PFHxS, the exposure patterns for replacement chemicals are still being established. cdc.govnih.gov

Studies in various populations have confirmed widespread, low-level exposure to PFHxA.

A German Environmental Survey (GerES V) from 2014-2017 investigated PFAS exposure in children and adolescents and presented representative data on blood plasma concentrations. wecf.org

The Survey of the Health of Wisconsin (SHOW) found detectable levels of several PFAS, including PFHxS, in over 96% of participants, though generally at lower levels than national averages from NHANES. nih.govnih.gov

Human biomonitoring data from New Jersey showed that adults in the state had different exposure profiles compared to the broader U.S. population, potentially linked to local water contamination. researchgate.net

Despite its presence, biomonitoring data suggests that general human population exposures to PFHxA are low, and current levels appear to present a negligible human health risk. researchgate.net

Advanced Analytical Methodologies for Perfluorohexanoic Acid Pfhxa

Sample Collection and Preparation Techniques for Diverse Matrices (Water, Soil, Biota, Human Samples)

The initial and most critical stage of analysis involves the meticulous collection and preparation of samples to isolate PFHxA and minimize interference from the sample matrix. The choice of technique is highly dependent on the matrix being analyzed.

Sample Collection: Proper sample collection is paramount to prevent cross-contamination. Protocols require the use of sampling equipment and containers made from materials verified to be PFAS-free, such as high-density polyethylene (B3416737) (HDPE) or polypropylene. Field blanks, consisting of PFAS-free water, are crucial quality control samples used to monitor for potential contamination during the collection process.

Sample Preparation: The primary goal of sample preparation is to extract PFHxA from the matrix and concentrate it for analysis. Several techniques are employed, each with specific advantages for different sample types.

Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples like drinking water and surface water. It is also frequently used as a clean-up step for more complex extracts from solid and biological samples. Weak anion exchange (WAX) SPE cartridges are particularly effective for acidic PFAS like PFHxA, as they retain the analytes while allowing interfering substances to be washed away. Other sorbents, such as hydrophilic-lipophilic balance (HLB), are also utilized.

Liquid-Liquid Extraction (LLE): LLE, often using an ion-pairing agent, can be effective for extracting PFHxA from biological fluids like human serum. This method partitions the analyte of interest from the sample matrix into an immiscible organic solvent.

Ultrasonic-Assisted Extraction (UAE): For solid matrices like soil and sediment, UAE is a common method. One study found that for PFHxA in contaminated soil, UAE showed a significant dependence on acoustic cavitation and yielded higher amounts (average of 13 ng) compared to other methods like pressurized liquid extraction or Soxhlet extraction, for which the PFHxA yield was below the limit of quantification. shimadzu.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, originally developed for pesticide analysis, has been adapted for PFAS in food and other complex solid samples. It typically involves an extraction with an acidified solvent like acetonitrile, followed by a salting-out step and cleanup using dispersive SPE (dSPE).

Matrix effects, where co-extracted components from the sample interfere with the ionization and detection of the target analyte, are a significant challenge in PFAS analysis. These effects can cause signal suppression or enhancement, leading to inaccurate quantification. Therefore, cleanup steps are crucial, and the use of isotopically labeled internal standards that mimic the behavior of PFHxA is essential to compensate for these effects.

Table 1: Common Sample Preparation Techniques for PFHxA Analysis

| Technique | Primary Matrix | Principle | Common Sorbents/Solvents | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water (drinking, surface), wastewater, sample extracts | Analyte is retained on a solid sorbent while matrix components are washed away. | Weak Anion Exchange (WAX), Hydrophilic-Lipophilic Balance (HLB) | tandfonline.com |

| Liquid-Liquid Extraction (LLE) | Human serum, plasma | Partitioning of analyte between two immiscible liquid phases. | Methyl tert-butyl ether (MTBE) with an ion-pairing agent. | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Soil, sediment | Uses acoustic cavitation to enhance extraction into a solvent. | Methanol, Acetonitrile | shimadzu.com |

| QuEChERS | Food, biota | Solvent extraction followed by salting out and dispersive SPE cleanup. | Acetonitrile, Magnesium Sulfate, PSA, C18 |

Targeted Analysis Techniques

Targeted analysis focuses on the precise quantification of specific, known compounds like PFHxA.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted analysis of PFHxA and other PFAS. lcms.cz This technique offers exceptional sensitivity and selectivity, allowing for detection at parts-per-trillion (ng/L) levels. tandfonline.com

The process involves:

Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A specialized column (commonly a C18 or other reverse-phase column) separates PFHxA from other compounds in the extract based on their chemical properties.

Ionization: The separated compounds are introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in negative mode, which is highly effective for acidic compounds like PFHxA.

Mass Analysis: In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for PFHxA (m/z 313) is selected. dtic.mil This ion is then fragmented, and a characteristic product ion (m/z 269) is monitored for quantification. dtic.mil This precursor-to-product ion transition is highly specific to PFHxA, minimizing the risk of false positives.

The use of isotopically labeled internal standards (e.g., ¹³C₂-PFHxA) is critical for accurate quantification, as it corrects for both matrix effects and variations in instrument response. dtic.mil

HPLC with fluorescence detection is not a primary method for analyzing PFHxA because, like other PFAS, it does not possess a natural fluorophore (a part of a molecule that makes it fluorescent). researchgate.net To use this detection method, PFHxA must first undergo a chemical derivatization process to attach a fluorescent tag to the molecule. researchgate.netresearchgate.net

The process involves reacting the carboxylic acid group of PFHxA with a fluorescent labeling reagent, such as a derivative of coumarin (B35378) (e.g., 3-bromoacetyl coumarin). nih.gov The resulting fluorescent derivative can then be separated by HPLC and detected. nih.gov While this method can be effective, it has several disadvantages compared to LC-MS/MS:

The derivatization step adds complexity and potential for variability to the analytical process. researchgate.net

It is generally less sensitive and specific than mass spectrometry.

The development of these methods is often for specific applications where mass spectrometry is unavailable or when analyzing samples with very high concentrations. nih.gov

Due to these limitations, HPLC with fluorescence detection is not commonly employed for routine environmental or biological monitoring of PFHxA. researchgate.net

Suspect Screening and Non-Targeted Analysis Approaches (e.g., High-Resolution Mass Spectrometry)

While targeted analysis is excellent for quantifying known compounds, it cannot identify unknown PFAS or transformation products. Suspect screening and non-targeted analysis (NTA) address this gap, often using high-resolution mass spectrometry (HRMS) instruments like Orbitrap or time-of-flight (TOF) mass spectrometers. bohrium.comresearchgate.net

Suspect Screening: This approach involves searching the HRMS data for a list of potential or "suspected" PFAS compounds for which analytical standards may not be readily available. pfascentral.orgnih.gov The identification is based on accurate mass measurements (typically with an error of less than 5 ppm), which allows for the prediction of the elemental formula. morressier.com

Non-Targeted Analysis (NTA): This is a more exploratory approach aimed at identifying completely unknown fluorinated compounds in a sample. researchgate.netpfascentral.org Researchers look for characteristic patterns in the mass spectrometry data, such as specific mass defects (the difference between a compound's exact mass and its nominal mass) or homologous series (e.g., compounds differing by a CF₂ unit), which are indicative of PFAS. morressier.com

These HRMS-based approaches are powerful tools for discovering novel PFAS and gaining a more complete picture of the total PFAS contamination in a sample. pfascentral.org

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Measurements

Targeted and non-targeted methods identify individual compounds, but they may not capture the full extent of PFAS contamination, as thousands of different PFAS exist. Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are methods designed to measure the total amount of fluorine bound to organic compounds in a sample, serving as a proxy for the total PFAS concentration. eurofins.comalsglobal.com

Total Organic Fluorine (TOF): This method typically involves combusting a sample at high temperatures in a process called oxidative hydropyrolysis. alsglobal.com This breaks the strong carbon-fluorine bonds, converting the organofluorine into hydrogen fluoride (B91410) (HF), which can then be quantified using an ion chromatograph. alsglobal.comeurofins.com Some approaches calculate TOF by measuring the total fluorine and subtracting the inorganic fluorine (like fluoride), though this can have high uncertainty. montrose-env.com

Extractable Organic Fluorine (EOF): This is a subset of TOF. Before combustion, the sample undergoes a solvent extraction (similar to the preparation for LC-MS/MS analysis). eurofins.com The resulting extract is then analyzed for its total fluorine content. alsglobal.com This measures the fraction of organofluorine that is extractable under specific conditions and can be compared directly to the sum of targeted PFAS measured by LC-MS/MS to identify the presence of unknown extractable PFAS. eurofins.com

These methods are valuable for assessing the "dark matter" of PFAS contamination—the portion that is missed by targeted analyses. eurofins.com

Quality Assurance and Quality Control in PFAS Analysis

Given the ubiquitous nature of PFAS in many materials and the low concentrations being measured, a stringent quality assurance and quality control (QA/QC) program is non-negotiable for producing reliable data. itrcweb.org

Key QA/QC components include:

Blanks: Different types of blank samples are analyzed with every batch of actual samples to check for contamination.

Method Blanks: PFAS-free water or solid matrix is processed through the entire analytical procedure to check for contamination from lab equipment, reagents, or instruments. tandfonline.com

Field Blanks: PFAS-free water is taken to the sampling site and exposed to the environment to check for contamination during sample collection. limno.com

Isotopically Labeled Internal Standards: As mentioned previously, these are added to every sample before extraction to correct for matrix effects and variations in recovery. Their consistent recovery is a key indicator of method performance. bohrium.com

Matrix Spikes: A known amount of PFHxA and other PFAS is added to a real sample, which is then analyzed to determine the method's accuracy and recovery in that specific matrix.

Inter-laboratory Trials: Participation in proficiency testing or inter-laboratory trials, where multiple labs analyze the same sample, helps ensure the accuracy and comparability of results between different analytical facilities. nih.gov

By implementing these rigorous QA/QC measures, laboratories can ensure the data generated for PFHxA are accurate, reproducible, and defensible. detsi.qld.gov.au

Applications of Perfluorohexanoic Acid Pfhxa and Its Anhydride, and the Development of Safer Alternatives

Current and Historical Industrial Applications

The unique properties of PFHxA, including its water and oil repellency, have led to its use in a variety of industrial and consumer products. mst.dk Information regarding the specific industrial applications of perfluorohexanoic anhydride (B1165640) is limited in publicly available scientific literature. However, anhydrides, in general, are known to be reactive and can be used in the synthesis of other chemicals.

Short-chain PFAS like PFHxA have been utilized in applications similar to the long-chain compounds they replace. mst.dk These include surface treatments for textiles and carpets to provide stain and water resistance. In the metal plating industry, PFAS compounds are used as wetting agents and fume suppressants.

A significant historical and ongoing application of PFAS is in aqueous film-forming foams (AFFF) used to extinguish flammable liquid fires. matregenix.com While legacy foams contained long-chain PFAS, newer formulations have transitioned to short-chain alternatives.

In the food packaging sector, PFAS have been used to confer grease and water resistance to paper and paperboard products. mdpi.com However, the potential for migration of these chemicals into food has raised concerns.

PFAS are employed in the coatings industry to enhance properties such as durability, weather resistance, and cleanability. european-coatings.com They can be found in various paints and varnishes. nih.gov Fluorosurfactants, which can include short-chain PFAS, are used to improve the surface tension properties of coating formulations. habitablefuture.org The unique properties of PFAS also make them valuable in the production of functional materials used in demanding environments, such as in the aerospace and electronics industries. matregenix.com

Perfluorohexanoic Acid as an Alternative to Long-Chain Perfluorinated Compounds

The manufacturing and use of long-chain PFAS like PFOA and PFOS have been largely phased out globally due to concerns about their persistence, bioaccumulation, and potential health effects. youtube.com This has led to the adoption of shorter-chain alternatives, such as PFHxA, by chemical manufacturers. researchgate.netitrcweb.org The rationale behind this substitution is that shorter-chain PFAS are generally less bioaccumulative and are eliminated from the human body more quickly than their long-chain counterparts. mst.dk

Table 1: Comparison of Carbon Chain Length and Bioaccumulation Potential

| Compound | Carbon Chain Length | Bioaccumulation Potential |

|---|---|---|

| PFOA | 8 | High |

| PFOS | 8 | High |

| PFHxA | 6 | Lower |

Challenges and Considerations in Replacing Legacy PFAS with Shorter-Chain Analogs

The transition to shorter-chain PFAS has been termed a "regrettable substitution" by some scientists. nih.gov While PFHxA is less bioaccumulative, it is still highly persistent in the environment. nih.gov Its higher mobility in water raises concerns about widespread contamination of water resources. itrcweb.orgnih.gov

Research and Development of Fluorine-Free Alternatives

The concerns associated with both long- and short-chain PFAS have spurred significant research and development into fluorine-free alternatives. powdercoatedtough.comgoogle.com These alternatives aim to provide the desired functional properties without the associated environmental persistence.

Table 2: Examples of Fluorine-Free Alternative Technologies

| Technology | Description | Potential Applications |

|---|---|---|

| Silicone-based coatings | Utilize the hydrophobic properties of silicones to create water-repellent surfaces. | Textiles, electronics, food packaging. |

| Hydrocarbon-based surfactants | Designed to mimic the surface-active properties of fluorosurfactants. | Fire-fighting foams, coatings. |

| Bio-based polymers | Derived from renewable resources and designed to be biodegradable. | Food packaging, textiles. |

| Electrospun nanofibers | Create a physical barrier to repel water and oil. | Textiles, filtration. google.com |

The development of these alternatives is a complex process, requiring a balance of performance, cost-effectiveness, and a thorough assessment to avoid introducing new, unforeseen environmental or health risks. powdercoatedtough.com Industries are increasingly investing in research to find sustainable solutions that move away from PFAS chemistry altogether. powdercoatedtough.com

Remediation and Treatment Technologies for Perfluorohexanoic Acid Pfhxa Contamination

Adsorption-Based Treatment Methods (e.g., Activated Carbon)

Adsorption is a widely utilized technology for the removal of per- and polyfluoroalkyl substances (PFAS), including PFHxA, from water. This process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material.

Granular activated carbon (GAC) is a common adsorbent used in drinking water treatment plants to remove PFAS. mdpi.com The effectiveness of GAC is influenced by the physicochemical characteristics of both the PFAS compound and the carbon material. mdpi.com Research indicates that the adsorption of PFAS onto activated carbon is often dependent on the length of the perfluoroalkyl chain, with longer-chain compounds generally exhibiting higher adsorption affinity. mdpi.comyoutube.com For short-chain compounds like PFHxA, removal can be more challenging.

The properties of the activated carbon, such as pore size distribution and surface charge, also play a crucial role. researchgate.net For instance, positively charged adsorbents have shown higher apparent adsorption capacities for more hydrophilic PFAS. researchgate.net Powdered activated carbon (PAC) has also been studied, with findings showing that perfluoroalkyl sulfonates (PFSAs) tend to be more adsorptive than perfluoroalkyl carboxylates (PFCAs) of the same carbon chain length. mdpi.com For example, one study observed that PFHxS (a six-carbon PFSA) had a removal of 87% with one type of PAC, while PFHxA (a six-carbon PFCA) only reached 32% removal under the same conditions. mdpi.com

Table 1: Comparison of Adsorbent Performance for PFHxA Removal

| Adsorbent | PFAS Type | Key Finding | Reference |

|---|---|---|---|

| Granular Activated Carbon (GAC) | PFHxA, PFOA, PFHxS | Removal efficiency is correlated with the GAC replacement cycle. Sulfonate-based PFAS may be a limiting factor in the GAC replacement cycle. | mdpi.com |

| Powdered Activated Carbon (PAC) | PFHxA, PFHxS | PFSAs (e.g., PFHxS) show higher adsorption than PFCAs (e.g., PFHxA) of the same chain length. | mdpi.com |

| Clay-Based Adsorbent (Fluoro-sorb® 200) | PFHxA, PFBS | Showed higher bed volumes to breakthrough and required a shorter empty bed contact time compared to GACs for most PFAS, though PFHxA was detected in the effluent. | researchgate.net |

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) refer to a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). However, the strong carbon-fluorine bond in PFAS molecules makes them highly resistant to conventional AOPs. mdpi.com

Technologies such as UV/H₂O₂, ozonation, and Fenton-based processes, which rely on hydroxyl radicals, are generally ineffective for PFAS degradation. mdpi.comredalyc.org The sulfate radical (SO₄•−), which has a higher oxidation potential and a longer lifetime than the hydroxyl radical, has been shown to be more effective in degrading some PFAS. mdpi.com

Some AOPs, such as photocatalysis, have demonstrated the ability to degrade PFAS. mdpi.comredalyc.org For instance, nanostructured materials like modified titanium dioxide (TiO₂) have shown photocatalytic activity capable of degrading PFOA. mdpi.comredalyc.org However, a significant challenge with AOPs is the potential for the transformation of larger, undetected PFAS precursors into smaller, known PFAS compounds like PFHxA. nih.govelsevierpure.com This can lead to an apparent increase in the concentration of targeted PFAS post-treatment. nih.govelsevierpure.com

Membrane Filtration Techniques (e.g., Nanofiltration)

Membrane filtration, particularly nanofiltration (NF) and reverse osmosis (RO), are effective physical separation processes for removing a wide range of PFAS, including short-chain compounds like PFHxA. mdpi.comcrystalquest.com These technologies use semi-permeable membranes to separate contaminants from water based on size, charge, and other properties.

Nanofiltration membranes have demonstrated high rejection rates for PFHxA, often exceeding 90-99%. mdpi.comresearchgate.net The primary removal mechanisms include:

Steric (size) exclusion: The membrane's pore size physically blocks the passage of PFAS molecules. Membranes with a lower molecular weight cut-off (MWCO) generally exhibit higher rejection rates. mdpi.com

Electrostatic repulsion: At neutral pH, both PFHxA and the surface of many NF membranes are negatively charged, leading to repulsion that enhances removal. researchgate.net The pH of the water can significantly impact the surface charge of the membrane and the ionization state of PFHxA, thereby affecting removal efficiency. researchgate.net

While highly effective at separating PFAS from water, membrane filtration produces a concentrated waste stream (concentrate or retentate) that contains the rejected PFAS and requires further treatment or disposal. nih.gov

Table 2: Nanofiltration Membrane Performance for PFHxA Removal

| Membrane Type | PFHxA Rejection Efficiency | Influencing Factors | Reference |

|---|---|---|---|

| NF270 | 96.2% - 99.4% | Operating pressure, pH. Poor performance at low pH (pH 3). | mdpi.comresearchgate.netacs.org |

| NF90 | >98% (for a mix including PFHxA) | Lower MWCO (100-200 Da) contributes to high rejection. | mdpi.com |

| NTR-7450 | Consistent performance across pH 3, 7, and 10. | Less affected by pH changes compared to NF270. | researchgate.net |

Electrochemical Degradation Pathways

Electrochemical oxidation is an emerging and promising destructive technology for PFAS. arxiv.org This process involves the use of specialized electrodes to directly or indirectly oxidize PFAS molecules, breaking the C-F bonds and potentially mineralizing the compounds.

Boron-doped diamond (BDD) electrodes are frequently cited as being highly effective for PFAS degradation due to their strong oxidizability, high reactivity, and chemical stability. redalyc.orgresearchgate.net Studies have shown that BDD electrodes can effectively degrade a range of PFAS, including PFHxA. redalyc.orgarxiv.org The degradation process is complex and can involve direct electron transfer from the PFAS molecule to the anode surface, followed by a series of radical reactions. acs.org

The efficiency of electrochemical degradation can be influenced by several factors, including current density, pH, electrolyte composition, and the presence of other organic matter. researchgate.net Research has shown that the degradation rate of different PFAS can vary, and the process often involves the formation of shorter-chain PFAS as intermediate breakdown products before complete mineralization occurs. acs.org For example, the degradation of a longer-chain PFCA can lead to the formation of PFHxA, which is then subsequently degraded. acs.org

A study using graphene-based sponge anodes reported a PFHxA removal of 19.8% at a current density of 115 A m⁻², with approximately 10.2% attributed to electrooxidation and 13.3% to electrosorption. arxiv.org

Concluding Remarks and Future Research Perspectives

Critical Knowledge Gaps in Understanding Perfluorohexanoic Anhydride (B1165640) Chemistry and Fate

Despite the growing body of research on PFAS, significant knowledge gaps persist, particularly for less common compounds such as perfluorohexanoic anhydride. A primary challenge is the limited availability of empirical data on its fundamental physicochemical properties, environmental fate, and toxicological profile.

One of the most critical knowledge gaps is the real-world environmental transformation of this compound. While it is chemically expected to hydrolyze rapidly in aqueous environments to form perfluorohexanoic acid (PFHxA), the kinetics and pathways of this transformation under various environmental conditions (e.g., varying pH, temperature, and microbial activity) have not been explicitly studied. nih.govcornell.edu The byproducts of its synthesis and potential degradation pathways other than hydrolysis also remain largely uncharacterized.

Furthermore, there is a near-complete absence of toxicological and ecotoxicological data for this compound itself. santepubliquefrance.frlibertyindustrial.com While the toxicity of PFHxA is increasingly being investigated, assuming a direct and complete conversion to PFHxA without considering the potential for unique toxic effects of the anhydride itself is a simplification that may overlook potential risks. epa.govnih.gov The potential for inhalation exposure and subsequent effects in the respiratory tract, for instance, is an area that warrants investigation.

Prioritization of Research on this compound (Precursors, Byproducts, Environmental Behavior)

To address the identified knowledge gaps, a prioritized research agenda is necessary. This agenda should focus on a multi-faceted approach that encompasses the entire lifecycle of this compound, from its formation to its ultimate environmental fate.

Key Research Priorities:

Precursor Identification and Formation Pathways: Research should be prioritized to identify the industrial processes and commercial products that may lead to the formation of this compound as a byproduct or intermediate. Understanding its formation is the first step in controlling its potential release into the environment.

Environmental Transformation Studies: Controlled laboratory and field studies are needed to determine the hydrolysis rate of this compound under a range of environmentally relevant conditions. These studies should also aim to identify any intermediate or minor degradation products that may be formed.

Toxicological and Ecotoxicological Profiling: In vitro and in vivo studies are essential to characterize the toxicological profile of this compound. This should include assessments of its potential for acute and chronic toxicity, as well as its effects on various endpoints such as developmental and reproductive health. Ecotoxicological studies on representative aquatic and terrestrial organisms are also crucial.

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in various environmental matrices (water, soil, air) and biological tissues is a fundamental prerequisite for future research.

Below is a table summarizing the prioritized research areas for this compound.

| Research Area | Key Objectives | Rationale |

|---|---|---|

| Precursors and Formation | Identify industrial sources and chemical reactions leading to the formation of this compound. | To enable source tracking and control potential environmental releases. |

| Environmental Behavior | Determine hydrolysis rates and identify degradation products under various environmental conditions. | To understand its persistence and fate in the environment. |

| Toxicology | Characterize the human health effects through in vitro and in vivo studies. | To assess the potential risks to human populations. |

| Ecotoxicology | Evaluate the effects on aquatic and terrestrial organisms. | To understand the potential ecological risks. |

Development of Predictive Models for Environmental Fate and Toxicity

Given the vast number of PFAS and the practical limitations of conducting extensive empirical testing for each compound, the development of predictive models is a critical component of a forward-looking research strategy. For data-poor substances like this compound, in silico methods can provide valuable initial assessments of environmental fate and potential toxicity.